molecular formula C7H4F3N3 B1282822 5-Amino-3-(trifluoromethyl)picolinonitrile CAS No. 573762-62-6

5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No. B1282822
M. Wt: 187.12 g/mol
InChI Key: WLMSCOVORZUSNW-UHFFFAOYSA-N
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Patent
US09388159B2

Procedure details

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 8 (1.141 g, 6.1 mmol) is mixed with chloroform (5 ml) and water (40 ml) to give a white suspension. Thiophosgene (0.701 ml, 9.15 mmol) is added and the reaction stirred for 2 hours at 22° C. to give a clear biphasic system. Chloroform (20 ml) is added and the phases are separated. The aqueous layer is extracted with chloroform (30 ml) and the combined organic is washed with saturated aqueous NaHCO3 and water, dried over MgSO4 and the solvent is removed under reduced pressure. The crude 5-isothiocyanato-3-(trifluoromethyl) pyridine-2-carbonitrile 9 is dried under vacuum and used as such in the next step, for example, in the step described in Example 8 below.
Quantity
1.141 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.701 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.O.[C:15](Cl)(Cl)=[S:16]>C(Cl)(Cl)Cl>[N:1]([C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:11])[F:12])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1)=[C:15]=[S:16]

Inputs

Step One
Name
Quantity
1.141 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)C#N)C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.701 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 2 hours at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white suspension
CUSTOM
Type
CUSTOM
Details
to give a clear biphasic system
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with chloroform (30 ml)
WASH
Type
WASH
Details
the combined organic is washed with saturated aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude 5-isothiocyanato-3-(trifluoromethyl) pyridine-2-carbonitrile 9 is dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=C=S)C=1C=C(C(=NC1)C#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.